6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
This compound belongs to the fluoroquinolone-derived family, characterized by a quinolin-4-one core with strategic substitutions:
- Position 1: A methyl group enhances metabolic stability compared to bulkier alkyl/aryl substituents .
- Position 6: Fluorine improves membrane permeability and bioavailability .
- Position 7: A piperidin-1-yl moiety influences steric and electronic properties, affecting antibacterial or target-binding activity .
Properties
IUPAC Name |
6-fluoro-1-methyl-3-(3-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-15-7-6-8-16(11-15)29(27,28)21-14-24(2)19-13-20(25-9-4-3-5-10-25)18(23)12-17(19)22(21)26/h6-8,11-14H,3-5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVAFUFRTVNQFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pfitzinger Reaction
The Pfitzinger reaction involves condensation of isatin derivatives with ketones or aldehydes under basic conditions. For this compound, N-methylisatin may serve as the starting material due to the required methyl group at position 1. Reaction with a β-ketoester (e.g., ethyl acetoacetate) generates the dihydroquinolinone core. Key conditions include:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | NaOH (aq), ethanol, reflux | 75% |
Friedel-Crafts Alkylation
An alternative route employs intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide in dimethyl sulfoxide (DMSO) with Lewis acids (e.g., AlCl₃). Demethylation and subsequent methylation at position 1 yield the methyl-substituted core.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | AlCl₃, DMSO, 150–220°C | 82% | |
| Demethylation | HBr (48%), acetic acid, reflux | 89% | |
| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 78% |
Regioselective Fluorination
Fluorine is introduced at position 6 using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), a stereoselective fluorinating agent. The reaction proceeds via electrophilic aromatic substitution, directed by the electron-withdrawing carbonyl group.
| Parameter | Value | Reference |
|---|---|---|
| Reagent | Selectfluor® (3–5 equiv) | |
| Solvent | Acetonitrile, room temperature | |
| Yield | 68–72% |
Sulfonylation at Position 3
The 3-methylbenzenesulfonyl group is introduced via nucleophilic aromatic substitution. 3-Methylbenzenesulfonyl chloride reacts with the fluorinated intermediate under basic conditions.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonylation | 3-MeC₆H₄SO₂Cl, pyridine, CH₂Cl₂ | 85% |
Piperidine Substitution at Position 7
The piperidin-1-yl group is installed via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) .
Buchwald-Hartwig Amination
A palladium catalyst (e.g., Pd(OAc)₂) facilitates coupling with piperidine:
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | Pd(OAc)₂, Xantphos | |
| Base | Cs₂CO₃, toluene, 110°C | |
| Yield | 65% |
SNAr Reaction
Activation by electron-withdrawing groups enables displacement with piperidine:
| Parameter | Value | Reference |
|---|---|---|
| Conditions | Piperidine, DMF, 120°C | |
| Yield | 58% |
Final Structural Confirmation
The synthesized compound is validated using:
- X-ray crystallography for bond lengths and angles.
- ¹H/¹³C NMR to confirm substituent positions.
- Hirshfeld surface analysis to assess intermolecular interactions.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Pfitzinger + SNAr | High regioselectivity | Multi-step purification | 32% |
| Friedel-Crafts + BH | Scalable | High-temperature steps | 41% |
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Analysis at Key Positions
The table below compares substituents at critical positions in the target compound and analogs:
Biological Activity
6-Fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the class of quinolines. Its unique structure, characterized by the presence of a fluorine atom and a sulfonyl group, enhances its pharmacological potential, making it a subject of considerable interest in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 504.62 g/mol. The structure includes several functional groups that contribute to its biological activity:
| Functional Group | Description |
|---|---|
| Fluorine Atom | Enhances lipophilicity and biological activity |
| Sulfonyl Group | Increases reactivity and potential for enzyme inhibition |
| Piperidine Ring | Provides structural stability and influences pharmacodynamics |
Anticancer Properties
This compound has been investigated for its potential as an inhibitor of KIF18A, a motor protein involved in mitosis. Inhibition of KIF18A can disrupt cell division, making it a promising target for cancer therapy. Preliminary studies indicate that the compound exhibits significant anti-proliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 0.019 | High cytotoxicity |
| A549 | 0.039 | Moderate cytotoxicity |
| HepG2 | 0.080 | Lower cytotoxicity |
The compound's mechanism of action involves interaction with specific molecular targets that may lead to apoptosis in cancer cells.
Other Biological Activities
Beyond its anticancer effects, this compound has shown potential in other areas:
- Antimicrobial Activity : Similar quinoline derivatives have been documented for their antibacterial and antifungal properties. The presence of the sulfonyl group may enhance these activities.
- Anti-inflammatory Effects : The ability to modulate receptor functions suggests potential applications in treating inflammatory diseases.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various biological targets, including enzymes and receptors involved in critical signaling pathways. Further studies are required to elucidate these interactions through binding affinity assays and cellular assays.
Case Studies
Several studies have highlighted the biological activity of similar compounds within the quinoline class:
- Study on KIF18A Inhibitors : Research indicated that compounds structurally related to this compound effectively inhibited KIF18A activity in vitro, leading to reduced cell proliferation in cancer models.
- Antiviral Screening : A related study evaluated the antiviral properties of piperidine derivatives against various viruses, demonstrating moderate effectiveness against certain strains .
- Cytotoxicity Assessment : In another case study, multiple compounds were screened for cytotoxicity across different human cell lines, revealing significant variations in potency based on structural modifications.
Q & A
Q. What are the key steps and challenges in synthesizing 6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one?
The synthesis typically involves multi-step reactions, including fluorination at position 6, sulfonylation at position 3 using 3-methylbenzenesulfonyl chloride, and substitution of a piperidine group at position 7. Critical challenges include:
- Optimizing reaction conditions : Temperature (e.g., 80–100°C for sulfonylation) and solvent selection (e.g., DMF or dichloromethane) to avoid side reactions .
- Purification : Column chromatography or recrystallization to isolate the compound from byproducts like unreacted sulfonyl chlorides or piperidine derivatives .
- Yield improvement : Catalysts like DMAP (4-dimethylaminopyridine) may enhance sulfonylation efficiency .
Q. How is the compound characterized to confirm its structural integrity and purity?
Standard analytical methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., fluorine at C6, methyl at C1) and piperidine ring integration .
- Mass Spectrometry (MS) : High-resolution MS to confirm the molecular weight (e.g., observed m/z vs. calculated for ) .
- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .
Q. What is the hypothesized mechanism of action for this compound in pharmacological studies?
The compound’s quinolone core and sulfonyl group suggest interactions with enzymes like DNA gyrase or topoisomerase IV, common targets for antibacterial agents. The piperidine moiety may enhance cellular permeability or modulate receptor binding (e.g., kinase inhibition). Preliminary studies indicate dose-dependent inhibition of bacterial growth in Staphylococcus aureus models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in IC50 values or efficacy across studies often arise from:
- Experimental design : Variability in cell lines (e.g., HEK293 vs. HeLa) or bacterial strains. Standardize assays using CLSI guidelines for antimicrobial testing .
- Compound stability : Degradation under high humidity or light exposure. Use stability-indicating HPLC methods and controlled storage (-20°C under nitrogen) .
- Data normalization : Account for differences in solvent (DMSO vs. saline) or assay duration .
Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties?
To improve bioavailability or reduce toxicity:
- Structural analogs : Replace the 3-methylbenzenesulfonyl group with smaller sulfonamides to reduce molecular weight and enhance solubility .
- Prodrug approaches : Introduce ester groups at the quinolin-4-one carbonyl to improve oral absorption .
- In silico modeling : Use tools like Schrödinger Suite to predict LogP and metabolic stability, guiding synthetic prioritization .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
A robust SAR framework includes:
- Stepwise substitution : Systematically vary substituents (e.g., methyl vs. ethyl at position 1) and compare activity in standardized assays .
- Pharmacophore mapping : Identify critical functional groups (e.g., fluorine at C6) using 3D-QSAR models .
- In vitro ADME profiling : Assess cytochrome P450 inhibition and plasma protein binding to prioritize analogs .
Methodological Considerations
Q. What crystallographic techniques are suitable for elucidating the compound’s 3D structure?
Single-crystal X-ray diffraction (SCXRD) with SHELX software is ideal. Key steps:
Q. How should researchers address low yields in the final synthetic step?
Troubleshooting strategies include:
- Reaction monitoring : Use TLC or in situ IR spectroscopy to detect intermediate formation .
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates .
- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
